molecular formula C8H2Cl4N2 B1308392 2,3,6,7-Tetrachloroquinoxaline CAS No. 25983-14-6

2,3,6,7-Tetrachloroquinoxaline

Cat. No.: B1308392
CAS No.: 25983-14-6
M. Wt: 267.9 g/mol
InChI Key: GQWLQHHUPKCOJH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,6,7-Tetrachloroquinoxaline can be synthesized through the condensation of o-phenylenediamine with tetrachloropyrazine. The reaction typically involves the use of organic solvents and may require high temperatures and strong catalysts to proceed efficiently .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2,3,6,7-Tetrachloroquinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.

    Oxidation and Reduction:

Major Products

The major products formed from substitution reactions depend on the nucleophile used. For example, reacting with an amine can produce an amino-substituted quinoxaline derivative .

Mechanism of Action

The mechanism of action of 2,3,6,7-tetrachloroquinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,6,7-Tetrachloroquinoxaline is unique due to its high degree of chlorination, which imparts distinct chemical properties and reactivity compared to less chlorinated derivatives. This makes it valuable for specific research applications where these properties are advantageous .

Properties

IUPAC Name

2,3,6,7-tetrachloroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Cl4N2/c9-3-1-5-6(2-4(3)10)14-8(12)7(11)13-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQWLQHHUPKCOJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)N=C(C(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Cl4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50399279
Record name 2,3,6,7-Tetrachloroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25983-14-6
Record name 2,3,6,7-Tetrachloroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 25983-14-6
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of studying the sublimation of compounds like 2,3,6,7-tetrachloroquinoxaline?

A: Understanding the sublimation process of a compound, including this compound, provides crucial information about its physical properties. The research paper [] used the Knudsen mass-loss effusion technique to determine the vapor pressure of this compound at various temperatures. This data allows for the calculation of the standard molar enthalpy of sublimation, a key thermodynamic parameter.

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